(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid (2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 923148-42-9
VCID: VC6533975
InChI: InChI=1S/C12H12N2O4S/c15-9(16)6-14-10(17)12(13-11(14)18)4-1-2-8-7(12)3-5-19-8/h3,5H,1-2,4,6H2,(H,13,18)(H,15,16)
SMILES: C1CC2=C(C=CS2)C3(C1)C(=O)N(C(=O)N3)CC(=O)O
Molecular Formula: C12H12N2O4S
Molecular Weight: 280.3

(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid

CAS No.: 923148-42-9

Cat. No.: VC6533975

Molecular Formula: C12H12N2O4S

Molecular Weight: 280.3

* For research use only. Not for human or veterinary use.

(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid - 923148-42-9

Specification

CAS No. 923148-42-9
Molecular Formula C12H12N2O4S
Molecular Weight 280.3
IUPAC Name 2-(2',5'-dioxospiro[6,7-dihydro-5H-1-benzothiophene-4,4'-imidazolidine]-1'-yl)acetic acid
Standard InChI InChI=1S/C12H12N2O4S/c15-9(16)6-14-10(17)12(13-11(14)18)4-1-2-8-7(12)3-5-19-8/h3,5H,1-2,4,6H2,(H,13,18)(H,15,16)
Standard InChI Key ZPPSATLMFXJHQU-UHFFFAOYSA-N
SMILES C1CC2=C(C=CS2)C3(C1)C(=O)N(C(=O)N3)CC(=O)O

Introduction

Chemical Structure and Nomenclature

The compound features a spirocyclic architecture connecting a benzo[b]thiophene moiety to an imidazolidine-2,5-dione ring via a shared spiro carbon atom (Fig. 1). The acetic acid side chain is appended to the imidazolidinone nitrogen, contributing to its polar character. Key structural attributes include:

  • Molecular formula: C13H12N2O4S\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_4\text{S} (calculated molecular weight: 280.3 g/mol) .

  • IUPAC name: (2',5'-Dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid.

  • Stereochemistry: The spiro junction imposes conformational constraints, potentially influencing biological activity .

The InChIKey (ZPPSATLMFXJHQU-UHFFFAOYNA-N) provides a unique identifier for database searches, critical for tracking derivatives and analogs.

Synthetic Methodologies

Multi-Component Reaction Strategies

Spirocyclic systems like this compound are often synthesized via multi-component reactions (MCRs). A plausible route involves:

  • Condensation of 1,3-indanedione derivatives with thiophene-containing amines.

  • Cyclization promoted by Brønsted acids (e.g., pp-toluenesulfonic acid, pp-TSA) .

  • Acetic acid incorporation via nucleophilic substitution or ester hydrolysis .

In a related synthesis, Xu et al. (2023) demonstrated that pp-TSA catalyzes spiro ring formation by facilitating C–OH bond cleavage and recyclization . Similar conditions (reflux in ethanol) could apply here, though direct evidence for this compound’s synthesis remains unpublished .

Reaction Optimization

Key parameters for spiro compound synthesis include:

ParameterOptimal ConditionImpact on Yield
Catalystpp-TSA (20 mol%)Enhances cyclization
SolventEthanolPolar aprotic medium
TemperatureReflux (~78°C)Accelerates ring closure
Reaction Time12–24 hoursBalances completion vs. side reactions

Physicochemical Properties

Experimental data from discontinued commercial sources reveal:

PropertyValue
Molecular Weight280.30 g/mol
Purity95%
Melting PointNot reported
SolubilityLikely polar aprotic solvents

The electron-withdrawing imidazolidinedione and acetic acid groups enhance solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), typical for similar spiro compounds .

Applications in Organic Synthesis

The compound’s active methylene group (adjacent to carbonyls) enables further functionalization:

  • Knoevenagel condensations with aldehydes.

  • Mannich reactions to introduce amine groups .

  • Cross-coupling via Suzuki-Miyaura reactions, leveraging the aromatic thiophene ring .

Challenges and Future Directions

  • Synthetic Scalability: Multi-step routes risk low yields; flow chemistry could optimize MCRs .

  • Stereocontrol: Asymmetric synthesis methods (e.g., chiral catalysts) remain unexplored.

  • Biological Profiling: Prioritize assays for kinase inhibition and antimicrobial activity.

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